N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide
Description
N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a halogenated acetamide derivative characterized by a 4-bromo-substituted benzyl group, an ethyl substituent on the nitrogen atom, and a chloroacetyl moiety. Its molecular formula is C₁₁H₁₂BrClNO, with a molecular weight of 307.58 g/mol. The compound’s structure combines aromatic and aliphatic regions, enabling diverse intermolecular interactions such as hydrogen bonding and halogen-based stacking, which influence its crystallinity and solubility .
Synthetically, this compound can be prepared via carbodiimide-mediated coupling of 4-bromo-benzylamine with 2-chloroacetic acid derivatives, followed by N-ethylation. Similar synthetic routes are documented for related acetamides, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane under mild conditions .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCSHGXTYSUPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
This compound can be synthesized through various chemical reactions involving the appropriate substitution of bromine and chloro groups. The synthesis typically involves the reaction of 4-bromobenzylamine with chloroacetyl chloride in the presence of a base, followed by the introduction of an ethyl group.
2.1 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .
2.2 Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 18.5 |
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to interact with microbial membranes, leading to increased permeability and cell death .
4. Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study A : Investigated the compound's effect on MCF-7 cells using the Sulforhodamine B assay, revealing a significant reduction in cell viability at concentrations above 10 μM.
- Study B : Assessed antimicrobial activity against a panel of pathogens using the broth microdilution method, confirming its effectiveness against resistant strains of Staphylococcus aureus.
5. Conclusion
This compound demonstrates significant biological activity with potential applications in antimicrobial and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic profiles.
Scientific Research Applications
Chemistry
N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : Formation of derivatives through nucleophilic substitution.
- Oxidation : Leading to the formation of N-oxides.
- Reduction : Resulting in the production of amines or alcohols.
Biology
This compound is investigated for its biological activity , particularly:
- Enzyme Inhibition : It shows potential in inhibiting enzymes such as carbonic anhydrases, which play crucial roles in physiological processes. Related compounds have demonstrated effective inhibition with low IC₅₀ values, indicating high potency against these enzymes .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further studies in infectious disease treatment.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Properties : Its potential use as an antimicrobial or anticancer agent is under investigation. The presence of the chloro group may enhance its interaction with biological targets .
- Drug Development : It serves as a precursor for synthesizing pharmaceuticals, particularly those targeting enzyme inhibition pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Bromobenzyl)-2-chloro-N-ethyl-acetamide | Bromo and chloro substitutions | Enzyme inhibition, antimicrobial |
| 2-Chloro-N-(4-fluorophenyl)-acetamide | Fluorine substitution | Antimicrobial properties |
| N-benzyl-2-chloro-N-(p-tolyl)acetamide | Benzyl and tolyl substituents | Anticonvulsant activity |
This table illustrates how the structural variations among similar compounds influence their biological activities and potential therapeutic applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The chloroacetamide moiety undergoes hydrolysis under both acidic and basic conditions.
Acidic Hydrolysis
In the presence of dilute HCl (1–2 M) at reflux (80–100°C), the compound hydrolyzes to form 4-bromo-benzylamine and chloroacetic acid via nucleophilic attack of water on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate stabilized by proton transfer.
Basic Hydrolysis
Under alkaline conditions (NaOH, 10% aqueous solution), hydrolysis yields 4-bromo-benzylamine and sodium chloroacetate . The reaction mechanism involves deprotonation of the amide nitrogen, followed by nucleophilic substitution at the carbonyl carbon.
Key Data:
| Condition | Reagent | Temperature | Products |
|---|---|---|---|
| Acidic | HCl | 80–100°C | 4-Bromo-benzylamine + Chloroacetic acid |
| Basic | NaOH | 60–80°C | 4-Bromo-benzylamine + Sodium chloroacetate |
Nucleophilic Substitution Reactions
The chlorine atom on the acetamide group and the bromine on the benzyl ring are reactive sites for nucleophilic substitution.
Chlorine Substitution
-
With Amines : Reacts with primary amines (e.g., methylamine) in DMF at 50°C to form N-(4-bromo-benzyl)-N-ethyl-2-alkylaminoacetamides . The reaction follows an SN2 mechanism, facilitated by the electron-withdrawing acetamide group .
-
With Thiols : In the presence of K₂CO₃, thiophenol substitutes the chlorine atom to generate N-(4-bromo-benzyl)-N-ethyl-2-phenylthioacetamide .
Bromine Substitution
The bromine on the benzyl ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using a Pd(PPh₃)₄ catalyst. This yields biaryl derivatives with retention of the acetamide backbone.
Example Reaction:
Oxidation
The ethyl group undergoes oxidation with KMnO₄ in acidic medium to form a carboxylic acid derivative . The chloroacetamide group remains intact under these conditions .
Reduction
-
LiAlH₄ Reduction : The amide group is reduced to a secondary amine , yielding N-(4-bromo-benzyl)-N-ethyl-2-chloroethylamine .
-
Catalytic Hydrogenation : Using H₂ and Pd/C, the bromine atom is selectively reduced to a hydrogen atom, producing N-benzyl-2-chloro-N-ethyl-acetamide .
Cross-Coupling Reactions
The bromine atom enables participation in Buchwald-Hartwig amination with aryl amines. For example, reaction with aniline and a CuI/1,10-phenanthroline catalyst produces N-(4-anilino-benzyl)-2-chloro-N-ethyl-acetamide .
Reaction Pathway:
-
Oxidative addition of Pd⁰ to the C–Br bond.
-
Transmetallation with the amine.
-
Reductive elimination to form the C–N bond.
Thermal Degradation
At temperatures >200°C, the compound undergoes decomposition via:
-
C–Cl Bond Cleavage : Releases HCl gas and forms a ketene intermediate.
-
Rearrangement : The ketene reacts intramolecularly to generate 4-bromo-benzyl isocyanate .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces homolytic cleavage of the C–Cl bond, producing a radical intermediate that dimerizes or abstracts hydrogen from the solvent .
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Acetamides
Key Observations:
N-Ethyl substitution reduces hydrogen-bonding capacity relative to non-alkylated analogs like N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, which exhibits intermolecular N–H···O bonds .
Crystallographic Parameters :
- The dihedral angle between aromatic rings (~68° in the title compound) is comparable to N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, suggesting similar conformational flexibility .
- Bromine’s van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) influences crystal packing; e.g., C–Br bond lengths in bromophenyl derivatives average 1.89–1.91 Å .
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
- IR spectra of brominated acetamides show characteristic C=O stretches at ~1650–1680 cm⁻¹, while chloro analogs absorb at slightly higher frequencies (~1680–1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
